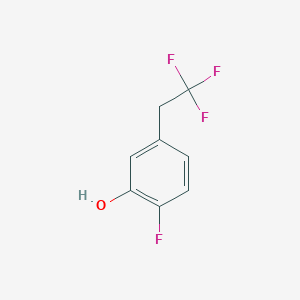

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-

Description

BenchChem offers high-quality Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6F4O |

|---|---|

Molecular Weight |

194.13 g/mol |

IUPAC Name |

2-fluoro-5-(2,2,2-trifluoroethyl)phenol |

InChI |

InChI=1S/C8H6F4O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2 |

InChI Key |

YLEQSFXJBJBQQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(F)(F)F)O)F |

Origin of Product |

United States |

Foundational & Exploratory

2-fluoro-5-(2,2,2-trifluoroethyl)phenol chemical structure and SMILES

Precision Fluorination Scaffolds in Medicinal Chemistry

Executive Summary

This technical guide profiles 2-fluoro-5-(2,2,2-trifluoroethyl)phenol (CAS: 1888930-52-6), a high-value fluorinated building block. In modern drug discovery, this scaffold represents a strategic intersection of bioisosterism and metabolic blocking. The simultaneous presence of an ortho-fluorine atom (relative to the hydroxyl) and a meta-trifluoroethyl group creates a unique electronic and steric environment. This guide details its structural cheminformatics, physicochemical profile, and a robust, self-validating synthetic protocol designed for scalability.

Part 1: Structural Identity & Cheminformatics

The molecule is defined by a phenol core functionalized to modulate acidity and lipophilicity simultaneously.

Core Identifiers

| Parameter | Data |

| IUPAC Name | 2-Fluoro-5-(2,2,2-trifluoroethyl)phenol |

| Common Name | 2-Fluoro-5-(2,2,2-trifluoroethyl)phenol |

| CAS Number | 1888930-52-6 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

SMILES & InChI

Canonical SMILES: OC1=C(F)C=C(CC(F)(F)F)C=C1[1]

Isomeric SMILES: Oc1c(F)cc(CC(F)(F)F)cc1

InChI Key: YLEQSFXJBJBQQW-UHFFFAOYSA-N[2]

Structural Visualization (Graphviz)

The following diagram illustrates the atom connectivity and the specific numbering scheme used in the IUPAC nomenclature.

Figure 1: Connectivity map of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol showing the critical C2-Fluorine and C5-Trifluoroethyl substitution pattern.

Part 2: Physicochemical Profile[6][7][8][9]

Understanding the "Fluorine Effect" is critical for utilizing this scaffold.[3] The ortho-fluorine lowers the pKa of the phenol via induction, making it a better hydrogen bond donor than unsubstituted phenol.

| Property | Value (Predicted/Exp) | Mechanistic Insight |

| LogP (Lipophilicity) | ~2.6 - 2.8 | The -CH₂CF₃ group adds significant lipophilicity compared to an ethyl group due to the high hydrophobicity of the CF₃ moiety. |

| pKa (Acid Dissociation) | ~8.3 - 8.6 | Significantly more acidic than phenol (pKa 10). The F atom at C2 exerts a strong -I (inductive) effect, stabilizing the phenoxide anion. |

| H-Bond Donor | 1 | The -OH group is a stronger donor due to the electron-withdrawing environment. |

| H-Bond Acceptor | 4 | Includes the oxygen and the three fluorine atoms (though organic fluorine is a weak acceptor). |

| TPSA | 20.23 Ų | Low polar surface area suggests excellent membrane permeability. |

Part 3: Synthetic Methodology (Expert Protocol)

Direct alkylation of phenols with trifluoroethyl halides is often low-yielding due to competitive O-alkylation and the low reactivity of trifluoroethyl electrophiles (due to the electron-withdrawing CF₃ group).

Recommended Route: Palladium-Catalyzed Cross-Coupling (Negishi or Suzuki-Miyaura variation). This protocol ensures regioselectivity at the C5 position and avoids O-alkylation.

Retrosynthetic Analysis

The most reliable disconnection is at the Aryl-Alkyl bond at C5.

-

Precursor A: 2-Fluoro-5-bromophenol (commercially available or easily synthesized).

-

Precursor B: 2,2,2-Trifluoroethylzinc iodide (Negishi reagent) or equivalent boron species.

Step-by-Step Protocol (Negishi Coupling Approach)

Reagents:

-

Substrate: 2-Fluoro-5-bromophenol (protected as MOM-ether or used directly with excess base).

-

Reagent: 2,2,2-Trifluoroethyl iodide.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Reductant/Activator: Zinc dust (activated).

Workflow:

-

Preparation of Organozinc Reagent (In Situ):

-

In a dry Schlenk flask under Argon, suspend activated Zinc dust (1.5 eq) in anhydrous DMF.

-

Add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 1 hour to generate the organozinc species (CF3CH2ZnI). Note: This species is stable in DMF.

-

-

Cross-Coupling:

-

To a separate flask, add 2-fluoro-5-bromophenol (1.0 eq), Pd(dppf)Cl₂ (5 mol%), and DMF.

-

Transfer the organozinc solution via cannula to the aryl bromide solution.

-

Heat the mixture to 60-80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the bromide.

-

-

Workup & Purification:

-

Quench with saturated NH₄Cl solution.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water and brine (critical to remove DMF).

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0-20%).

-

Synthesis Logic Diagram

Figure 2: Negishi cross-coupling workflow for the introduction of the trifluoroethyl group.

Part 4: Medicinal Chemistry Applications[2][7][9]

Bioisosteric Replacement

This scaffold is an advanced bioisostere for:

-

3-Ethylphenol: The trifluoroethyl group mimics the size of an ethyl group but blocks metabolic oxidation at the benzylic position (due to the electron-withdrawing fluorines preventing H-abstraction).

-

4-Fluorophenol: The addition of the trifluoroethyl tail extends the molecule into hydrophobic pockets of enzymes/receptors (e.g., kinase back-pockets) without introducing a metabolically labile alkyl chain.

Metabolic Stability

The CH2-CF3 motif is exceptionally stable. Unlike a standard ethyl group (CH2-CH3), which is prone to P450-mediated hydroxylation at the terminal carbon or benzylic position, the strong C-F bonds and the inductive effect protect the adjacent methylene (CH2) from oxidative attack.

References

-

PubChem. (2025).[4][5][6][7] 2-Fluorophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Zhou, M., et al. (2023).[8] Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009.[8] Retrieved from [Link]

- Xu, X.H., et al. (2015). Copper-Catalyzed Trifluoroethylation of Aryl Boronic Acids. Journal of Organic Chemistry.

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-[2-(4-fluorophenyl)ethyl]phenol | C14H12F2O | CID 174565288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Strategic Fluorination: The Trifluoroethyl Motif for Enhancing Metabolic Stability in Phenolic Drug Candidates

Topic: Metabolic Stability of Trifluoroethyl-Substituted Phenols in Drug Design Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the phenolic hydroxyl group is a "privileged structure" for target binding but a notorious liability for metabolic stability. Rapid Phase II conjugation (glucuronidation/sulfation) and Phase I oxidative susceptibility often result in poor oral bioavailability and short half-lives. This guide analyzes the strategic incorporation of the 2,2,2-trifluoroethyl (

Part 1: The Metabolic Liability of Phenols

Phenols are electron-rich aromatic systems that serve as prime substrates for drug-metabolizing enzymes. The metabolic attrition of phenolic drugs occurs through two primary vectors:

-

Phase II Conjugation (The Primary Sink):

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), adding a glucuronic acid moiety (+176 Da).

-

Sulfation: Catalyzed by sulfotransferases (SULTs), adding a sulfate group (+80 Da).

-

Consequence: These highly polar conjugates are rapidly excreted via bile or urine, drastically reducing systemic exposure (

).

-

-

Phase I Oxidation:

-

Ring Oxidation: Cytochrome P450 (CYP450) enzymes can hydroxylate the electron-rich phenolic ring to form catechols or hydroquinones, which may further oxidize to reactive quinones (toxicophores).

-

O-Dealkylation (If masked as simple ethers): Masking a phenol as a methoxy (

) or ethoxy (

-

Part 2: The Trifluoroethyl Solution ( )

The most effective application of the trifluoroethyl group is the conversion of a metabolic "soft spot" (phenol or labile ether) into a 2,2,2-trifluoroethoxy moiety. This acts as a robust bioisostere of the ethoxy group.

Mechanistic Basis of Stability

The metabolic superiority of the trifluoroethoxy group over standard alkoxy groups stems from the unique electronic properties of fluorine:

-

Inductive Effect (

): The trifluoromethyl ( -

Suppression of CYP450 Oxidation:

-

Standard O-dealkylation proceeds via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the

-carbon (next to oxygen). -

In

, the electron-deficient nature of the

-

-

Lipophilicity Modulation: The

group is more lipophilic than

Comparative Physicochemical Profile

| Parameter | Methoxy ( | Ethoxy ( | 2,2,2-Trifluoroethoxy ( | Impact on Drug Design |

| Metabolic Stability | Low (Rapid O-demethylation) | Moderate (O-deethylation) | High (Resistant to dealkylation) | Increases |

| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Electron Withdrawing (-I) | Deactivates ring, reduces oxidative liability |

| Lipophilicity ( | -0.02 | +0.38 | +0.60 to +0.80 | Increases permeability |

| Steric Bulk | Small | Medium | Medium-Large | May alter binding pocket fit |

Part 3: Experimental Protocols for Stability Assessment

To validate the stability conferred by trifluoroethyl substitution, a rigorous Microsomal Stability Assay coupled with Metabolite Identification (MetID) is required.

Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

NADPH Regenerating System (or 10 mM NADPH solution).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Internal Standard (e.g., Tolbutamide or Propranolol).

-

LC-MS/MS System.

Workflow:

-

Preparation: Prepare a 1

M solution of the test compound (Trifluoroethyl ether analog) in phosphate buffer (final DMSO < 0.1%). -

Pre-incubation: Mix compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes.

-

Initiation: Add NADPH (1 mM final) to start the reaction.

-

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately transfer aliquots into ice-cold acetonitrile containing the Internal Standard to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Protocol: Metabolite Identification (Soft Spot Analysis)

Objective: Confirm that the trifluoroethyl group remains intact and identify any alternative metabolic pathways (e.g., ring oxidation).

Workflow:

-

Incubation: Perform the microsomal assay (as above) but at a higher concentration (10

M) and for a longer duration (60 min) to ensure sufficient metabolite formation. -

Instrument: High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap.

-

Data Processing: Use metabolic prediction software (e.g., chemically intelligent algorithms) to search for:

-

O-Dealkylation: Loss of

(Mass shift: -

Hydroxylation:

Da (Ring oxidation). -

Defluorination: Rare, but check for loss of HF (

Da).

-

-

Success Criteria: The trifluoroethyl ether is deemed stable if the O-dealkylated metabolite (phenol) is

of total drug-related material.

Part 4: Visualizations

Diagram 1: Mechanism of Metabolic Blocking

This diagram illustrates how the trifluoroethyl group prevents the catalytic cycle of CYP450 compared to a standard ethyl group.

Caption: Comparison of CYP450-mediated O-dealkylation pathways. The trifluoroethyl group (Green) resists Hydrogen Atom Abstraction due to the electron-withdrawing effect of fluorine, whereas the ethyl group (Red) is rapidly metabolized to the phenol.

Diagram 2: Metabolic Stability Assessment Workflow

This flowchart outlines the decision-making process when evaluating trifluoroethyl-substituted phenols.

Caption: Step-by-step workflow for synthesizing and validating trifluoroethyl ether analogs. The process prioritizes identifying whether instability arises from ether cleavage or ring oxidation.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI (Molecules) URL:[Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Optimization of Metabolic Stability as a Goal of Modern Drug Design. Source: Medicinal Research Reviews (Wiley) URL:[Link]

-

Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Source: Bentham Science URL:[Link]

-

2,2,2-Trifluoroethyl methyl ether | C3H5F3O (PubChem Compound Summary). Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

An In-Depth Technical Guide to the Lipophilicity and LogP of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol

Foreword: The Critical Role of Lipophilicity in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, lipophilicity, the affinity of a molecule for a lipid-rich environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] An optimal balance of lipophilicity is essential; excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity may hinder a drug's ability to cross biological membranes to reach its target.[4] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[5][6] This guide provides a comprehensive technical overview of the lipophilicity of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol, a compound of interest due to its fluorinated substituents which are commonly employed in medicinal chemistry to modulate drug properties. We will delve into the structural determinants of its LogP, methodologies for its empirical determination and computational prediction, and provide actionable insights for researchers in the field.

Deconstructing the Lipophilicity of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol: A Structural Analysis

The lipophilicity of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol is a composite of the contributions from its constituent functional groups: the phenol core, the ortho-fluoro substituent, and the meta-trifluoroethyl group. Understanding these individual contributions is key to predicting the molecule's overall behavior.

-

The Phenolic Core : The hydroxyl group of the phenol moiety is polar and capable of hydrogen bonding, which contributes to its aqueous solubility and reduces its lipophilicity.[7] Phenol itself has a LogP of approximately 1.5.

-

The Ortho-Fluoro Substituent : The introduction of a fluorine atom to an aromatic ring generally leads to a slight increase in lipophilicity.[8] This is due to the replacement of a hydrogen atom with a larger, more polarizable fluorine atom. The calculated LogP of 2-fluorophenol is approximately 1.7.[2]

-

The Meta-Trifluoroethyl Group : The trifluoroethyl group has a more complex influence on lipophilicity. While the ethyl group is lipophilic, the three fluorine atoms are highly electronegative and can engage in dipole-dipole interactions and potentially weak hydrogen bonding with water. The net effect on LogP is often context-dependent and can be influenced by intramolecular interactions.[9] For a structurally similar compound, 2-fluoro-5-(trifluoromethyl)phenol, the calculated LogP is 2.6, suggesting the trifluoromethyl group significantly increases lipophilicity compared to a simple fluoro substituent.[10]

Based on this analysis, the LogP of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol is anticipated to be moderately lipophilic, likely falling in the range of 2.5 to 3.5. This estimation positions the molecule within a favorable range for potential drug-like properties.

Empirical Determination of LogP: Methodologies and Best Practices

While computational predictions are valuable, the experimental determination of LogP remains the gold standard for accuracy.[11] Two primary methods are employed for this purpose: the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Gold Standard: The Shake-Flask Method (OECD 107)

The shake-flask method directly measures the partitioning of a compound between n-octanol and water.[11] It is considered the most reliable method when performed correctly.[11]

Underlying Principle: A solution of the analyte is prepared in a biphasic system of n-octanol and water. After vigorous mixing to facilitate partitioning, the phases are separated, and the concentration of the analyte in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Detailed Protocol for 2-fluoro-5-(2,2,2-trifluoroethyl)phenol:

-

Preparation of Pre-Saturated Solvents: Equilibrate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by a 24-hour separation period. This prevents volume changes during the experiment.

-

Analyte Solution Preparation: Prepare a stock solution of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol in n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

Partitioning: In a glass vessel with a tight-fitting stopper, combine a precise volume of the pre-saturated n-octanol stock solution with a precise volume of pre-saturated water. The volume ratio can be adjusted based on the expected LogP.

-

Equilibration: Shake the vessel at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. For phenolic compounds, which may have slower kinetics, a shaking time of at least 24 hours is recommended.

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully sample an aliquot from both the n-octanol and water phases. Analyze the concentration of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the LogP using the formula: LogP = log10 ( [Concentration]octanol / [Concentration]water )

Causality and Self-Validation: The use of pre-saturated solvents is crucial to prevent errors arising from volume changes upon mixing. Performing the experiment in triplicate and ensuring mass balance (the total amount of analyte recovered from both phases should equal the initial amount) serves as an internal validation of the experimental procedure.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for LogP determination using the shake-flask method.

High-Throughput Screening: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more automated alternative for estimating LogP, making it suitable for screening larger numbers of compounds.[12]

Underlying Principle: The retention time of a compound on a nonpolar stationary phase (like C18) in a reversed-phase HPLC system is correlated with its lipophilicity. A calibration curve is generated using a set of reference compounds with known LogP values. The LogP of the test compound is then interpolated from its retention time.[13]

Detailed Protocol for 2-fluoro-5-(2,2,2-trifluoroethyl)phenol:

-

System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the phenol is in its neutral form).

-

Reference Compound Selection: Choose a series of reference compounds with known LogP values that bracket the expected LogP of the analyte. For fluorinated phenols, it is advisable to include some fluorinated reference compounds.

-

Calibration Curve Generation: Inject the reference compounds and record their retention times (tR). Calculate the capacity factor (k') for each reference compound: k' = (tR - t0) / t0, where t0 is the column dead time. Plot log(k') versus the known LogP values to generate a linear calibration curve.

-

Analyte Analysis: Inject 2-fluoro-5-(2,2,2-trifluoroethyl)phenol under the same chromatographic conditions and determine its retention time and calculate its log(k').

-

LogP Determination: Interpolate the LogP of the analyte from the calibration curve using its log(k') value.

Causality and Self-Validation: The linearity of the calibration curve (R2 > 0.98) is a key indicator of a valid method. The choice of an appropriate mobile phase composition is critical to ensure that the retention times of all compounds are within a suitable range. For fluorinated compounds, specialized fluorinated stationary phases can sometimes provide better peak shape and selectivity.[13]

In Silico Prediction of LogP: A Computational Approach

Computational methods for LogP prediction are invaluable in the early stages of drug discovery for virtual screening and lead optimization.[4] These methods can be broadly categorized into fragment-based, atom-based, and property-based approaches.[14]

-

Fragment-Based Methods: These methods calculate the LogP of a molecule by summing the contributions of its constituent fragments.[15] The values for these fragments are derived from experimental data from a large set of known compounds. Correction factors are often applied to account for intramolecular interactions.[4]

-

Atom-Based Methods: Similar to fragment-based methods, these approaches sum the contributions of individual atoms.[4] The atom types are defined by their element, hybridization state, and local environment.

-

Property-Based Methods: These methods use whole-molecule properties, such as molecular surface area, polarizability, and solvation energy, to predict LogP.[4]

For 2-fluoro-5-(2,2,2-trifluoroethyl)phenol, a fragment-based approach would involve summing the contributions of the benzene ring, the hydroxyl group, the fluorine atom, and the trifluoroethyl group. However, it is important to note that the accuracy of these predictions for highly fluorinated compounds can be limited due to the complex electronic effects of fluorine that are not always well-parameterized in standard models.[16]

Logical Relationship: Factors Influencing LogP

Caption: Interplay of structural features and properties affecting LogP.

Data Summary and Conclusion

| Property | Value/Method | Source |

| Molecular Formula | C8H6F4O | [17] |

| Molecular Weight | 194.13 g/mol | [17] |

| IUPAC Name | 2-fluoro-5-(2,2,2-trifluoroethyl)phenol | [17] |

| Estimated LogP | 2.5 - 3.5 | Author's Estimation |

| Recommended Experimental Method | Shake-Flask (OECD 107) | [11] |

| High-Throughput Screening Method | RP-HPLC | [12] |

| Computational Approach | Fragment-based or Property-based | [4][15] |

The lipophilicity of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol is a key determinant of its potential as a drug candidate. While a precise experimental value is not publicly available, a thorough analysis of its structural components suggests a moderately lipophilic character. For definitive characterization, the shake-flask method is recommended for its accuracy, while RP-HPLC provides a valuable high-throughput alternative. Computational models offer a rapid means of estimation, though their predictions for fluorinated compounds should be interpreted with caution. A comprehensive understanding and accurate determination of the LogP of this and other novel compounds are essential for advancing the goals of modern, property-driven drug design.

References

-

ChemAxon. LogP and logD calculations. [Link]

-

Chemsrc. 2-Fluorophenol | CAS#:367-12-4. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

PubChem. 2-Fluorophenol | C6H5FO | CID 9707. [Link]

-

ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

Protocols.io. LogP / LogD shake-flask method. [Link]

-

ResearchGate. Substructure and whole molecule approaches for calculating log P. [Link]

-

AxisPharm. Log D Measurement. [Link]

-

Lokey Lab Protocols. Shake Flask logK. [Link]

-

Reddit. Is there any software (preferably free) to calculate the partition coefficient (LogP)? [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

Cheméo. Chemical Properties of Phenol, 2-fluoro- (CAS 367-12-4). [Link]

-

Virtual logP On-line. [Link]

-

. Calculated LogP. [Link]

-

ResearchGate. What is the most accurate logp calculator? [Link]

-

ResearchGate. Comparison of the changes in Log P of selected alkyl and fluoroalkyl... [Link]

-

PubChem. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888. [Link]

-

ResearchGate. Relationship between compounds containing one phenolic hydroxyl group... [Link]

-

ResearchGate. Measured²⁰ log P values for compounds selectively fluorinated... [Link]

-

Chemistry Stack Exchange. LogP of halogen derivatives of aromatics and aliphatics explanation. [Link]

-

PubMed. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. [Link]

-

ChemRxiv. Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

PubChem. 2-Fluoro-4-[2-(4-fluorophenyl)ethyl]phenol | C14H12F2O | CID 174565288. [Link]

-

PubChem. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

PubChem. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616. [Link]

-

LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

-

MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

Wikipedia. Phenol. [Link]

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

PMC. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

-

PubChem. Phenol | C6H5OH | CID 996. [Link]

-

EPA. 5-phenyl-1,3-oxazole-2-thiol Properties. [Link]

Sources

- 1. 2-Fluorophenol | CAS#:367-12-4 | Chemsrc [chemsrc.com]

- 2. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- | Benchchem [benchchem.com]

Technical Safety & Handling Guide: Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-

[1]

Executive Summary & Strategic Context

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- (CAS: 1888930-52-6) is a specialized fluorinated building block critical to modern medicinal chemistry, particularly in the synthesis of HIF-2α (Hypoxia-Inducible Factor 2 alpha) inhibitors and related oncology therapeutics.[1]

From a structure-activity relationship (SAR) perspective, this intermediate offers two strategic advantages:

-

Metabolic Stability: The 2,2,2-trifluoroethyl group at the meta-position acts as a bioisostere for ethyl or isopropyl groups, blocking benzylic oxidation by cytochrome P450 enzymes while maintaining lipophilicity.[1]

-

Acidity Modulation: The ortho-fluorine atom increases the acidity of the phenolic hydroxyl group (lower pKa), enhancing its nucleophilicity in SNAr coupling reactions and strengthening hydrogen-bond donor capability in protein-ligand interactions.[1]

Operational Alert: This compound requires Cold Chain Management (2-8°C) to maintain integrity, distinguishing it from standard shelf-stable phenols.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- |

| Synonyms | 2-Fluoro-5-(2,2,2-trifluoroethyl)phenol |

| CAS Number | 1888930-52-6 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Physical State | Low-melting solid or viscous liquid (Temperature dependent) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water.[1][2][3] |

| pKa (Predicted) | ~8.5 (vs. 10.0 for Phenol) due to electron-withdrawing fluorine/trifluoroethyl groups.[1] |

| Storage Condition | Refrigerate (2-8°C) under inert atmosphere (Argon/Nitrogen). |

Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited, its structural analogs (fluorinated phenols and trifluoroethyl compounds) dictate a conservative safety profile.[1] Treat as a potent irritant and potential acute toxin.[1]

GHS Label Elements

Hazard Statements

-

H335: May cause respiratory irritation.[1]

Precautionary Statements

Operational Safety & Engineering Controls

Handling fluorinated phenols requires a hierarchy of controls to prevent exposure and cross-contamination. The following workflow outlines the decision logic for containment based on the operation scale.

Figure 1: Engineering Control Decision Matrix.[1] Select containment level based on quantity to mitigate inhalation risks associated with fluorinated volatiles.[1]

Emergency Response Protocols

In the event of accidental release, immediate action is required to prevent systemic absorption, particularly given the enhanced lipophilicity of the trifluoroethyl group which may facilitate skin permeation.[1]

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[1] Mechanism: Fluorinated phenols can cause respiratory mucosal edema.[1]

-

Skin Contact: Wash with Polyethylene Glycol (PEG 300 or 400) if available, or copious soap and water for 15 minutes.[1] Rationale: PEG acts as a solvent to draw the lipophilic phenol away from the skin barrier more effectively than water alone.[1]

-

Eye Contact: Rinse immediately with water for at least 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.

Spill Response Logic

Figure 2: Spill Response Protocol. Rapid assessment determines whether local cleanup or evacuation is necessary.[1]

Synthesis & Application Context

Senior Scientist Note: This compound is typically employed as the nucleophile in SNAr reactions to generate diaryl ethers, a common motif in HIF-2α inhibitors (e.g., Belzutifan analogs).[1]

Reaction Workflow Example

-

Activation: The phenol is deprotonated using a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or DMSO).[1]

-

Note: The 2-fluoro substituent lowers the pKa, making deprotonation facile but potentially reducing the nucleophilicity of the resulting phenoxide compared to non-fluorinated analogs.[1]

-

-

Coupling: The phenoxide attacks an electron-deficient aryl halide (e.g., 4-fluoro-benzonitrile derivative).[1]

-

Workup: Acidic quench is required to neutralize excess base.[1]

Critical Quality Attribute (CQA): Monitor for defluorination by-products. The ortho-fluorine is stable, but harsh conditions (>120°C) combined with strong nucleophiles could theoretically lead to displacement of the fluorine atom itself.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117947097, Belzutifan (Related Pharmacology).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Labelling and Packaging.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Methodological & Application

Application Notes and Protocols for the Scalable Production of 2-Fluoro-5-(2,2,2-trifluoroethyl)phenol

Introduction: The Significance of 2-Fluoro-5-(2,2,2-trifluoroethyl)phenol in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The compound 2-fluoro-5-(2,2,2-trifluoroethyl)phenol is a prime example of a polyfluorinated aromatic building block with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its structure combines a fluoro group, a trifluoroethyl moiety, and a reactive phenol handle, making it a versatile precursor for a diverse range of complex molecules. This guide provides a comprehensive overview of scalable process routes for the production of this valuable intermediate, intended for researchers, scientists, and professionals in drug development.

Proposed Scalable Synthetic Route: A Multi-Step Approach

While a direct, single-pot synthesis for 2-fluoro-5-(2,2,2-trifluoroethyl)phenol is not extensively documented in peer-reviewed literature, a robust and scalable multi-step process can be devised based on established chemical transformations. The most logical and industrially viable approach involves the late-stage introduction of the hydroxyl group via a Sandmeyer-type reaction, starting from a readily available aniline precursor.

The proposed three-step synthesis is as follows:

-

Nitration of 1-fluoro-4-(2,2,2-trifluoroethyl)benzene to yield 1-fluoro-2-nitro-4-(2,2,2-trifluoroethyl)benzene.

-

Reduction of the nitro group to an amine, affording 2-fluoro-5-(2,2,2-trifluoroethyl)aniline.

-

Diazotization of the aniline followed by hydrolysis of the diazonium salt to produce the target compound, 2-fluoro-5-(2,2,2-trifluoroethyl)phenol.

This pathway is advantageous as it utilizes common and well-understood reactions that are amenable to large-scale production.

Figure 1: Proposed scalable synthetic route for 2-fluoro-5-(2,2,2-trifluoroethyl)phenol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Fluoro-2-nitro-4-(2,2,2-trifluoroethyl)benzene

Rationale: The introduction of a nitro group is a critical step to enable the subsequent formation of the aniline. The fluoro and trifluoroethyl groups are directing, and the conditions must be carefully controlled to achieve the desired regioselectivity and avoid side reactions.

Protocol:

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid (3.0 eq) and fuming nitric acid (1.5 eq), slowly add 1-fluoro-4-(2,2,2-trifluoroethyl)benzene (1.0 eq) while maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-fluoro-2-nitro-4-(2,2,2-trifluoroethyl)benzene.

| Parameter | Value/Condition |

| Starting Material | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid |

| Temperature | 0-10 °C (addition), Room Temperature (reaction) |

| Reaction Time | 2-4 hours |

| Work-up | Quenching on ice, Extraction |

| Purification | Vacuum Distillation or Column Chromatography |

Table 1: Key parameters for the nitration of 1-fluoro-4-(2,2,2-trifluoroethyl)benzene.

Step 2: Synthesis of 2-Fluoro-5-(2,2,2-trifluoroethyl)aniline

Rationale: The reduction of the nitro group to an aniline is a standard transformation. Several methods are available, with the choice often depending on the scale and available equipment. Catalytic hydrogenation is a clean and efficient method for large-scale production, while metal-acid reductions are also robust and cost-effective.

Protocol (Catalytic Hydrogenation):

-

In a high-pressure hydrogenation vessel, dissolve 1-fluoro-2-nitro-4-(2,2,2-trifluoroethyl)benzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10 wt% Pd/C, 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

-

Monitor the reaction by observing hydrogen uptake and by TLC or GC-MS analysis of aliquots.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-fluoro-5-(2,2,2-trifluoroethyl)aniline, which is often of sufficient purity for the next step. Further purification can be achieved by vacuum distillation if necessary.

| Parameter | Value/Condition |

| Starting Material | 1-Fluoro-2-nitro-4-(2,2,2-trifluoroethyl)benzene |

| Reagents | Hydrogen gas, Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Pressure | 50-100 psi |

| Temperature | Room Temperature |

| Work-up | Filtration, Concentration |

Table 2: Key parameters for the reduction of 1-fluoro-2-nitro-4-(2,2,2-trifluoroethyl)benzene.

Step 3: Synthesis of 2-Fluoro-5-(2,2,2-trifluoroethyl)phenol

Rationale: The conversion of an aniline to a phenol via a diazonium salt is a classic and reliable transformation known as the Sandmeyer reaction.[2][3][4] The conditions for both the diazotization and the subsequent hydrolysis must be carefully controlled to maximize the yield and minimize the formation of byproducts.

Protocol:

-

In a reaction vessel, prepare a solution of 2-fluoro-5-(2,2,2-trifluoroethyl)aniline (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 20-30% w/w).

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate vessel, bring an aqueous solution of sulfuric acid (e.g., 20% w/w) to a gentle reflux.

-

Slowly add the cold diazonium salt solution to the hot sulfuric acid solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue to heat the mixture for an additional 30-60 minutes to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford 2-fluoro-5-(2,2,2-trifluoroethyl)phenol.

| Parameter | Value/Condition |

| Starting Material | 2-Fluoro-5-(2,2,2-trifluoroethyl)aniline |

| Reagents | Sodium Nitrite, Sulfuric Acid |

| Temperature | 0-5 °C (Diazotization), Reflux (Hydrolysis) |

| Reaction Time | 1-2 hours (total) |

| Work-up | Extraction |

| Purification | Vacuum Distillation or Column Chromatography |

Table 3: Key parameters for the diazotization and hydrolysis of 2-fluoro-5-(2,2,2-trifluoroethyl)aniline.

Alternative Synthetic Strategies and Mechanistic Considerations

While the proposed route is highly viable, other synthetic strategies could be considered, each with its own set of advantages and disadvantages.

-

Route Starting from a Substituted Phenol: An alternative would be to start with a fluorinated phenol and introduce the trifluoroethyl group. However, direct trifluoroethylation of phenols can be challenging and may lead to a mixture of O- and C-alkylated products.

-

Halogen-Magnesium Exchange and Oxidation: A route involving a Grignard reagent could be envisioned.[5][6][7] For instance, starting from 1-bromo-2-fluoro-5-(2,2,2-trifluoroethyl)benzene, a Grignard reagent could be formed, followed by oxidation to the phenol. However, the stability of such a Grignard reagent and potential side reactions would need to be carefully evaluated.

The choice of the primary route is based on the reliability and scalability of each individual step, leveraging well-established industrial processes.

Figure 2: Comparison of the primary and alternative synthetic routes.

Conclusion

The multi-step synthesis of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol presented herein offers a scalable and reliable process for obtaining this valuable building block. By leveraging well-established and industrially proven chemical transformations, researchers and drug development professionals can access this compound in the quantities required for their research and development programs. The detailed protocols and process parameters provided in this guide are intended to serve as a solid foundation for the successful and efficient production of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol.

References

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 13, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved February 13, 2026, from [Link]

-

University of Evansville. (n.d.). The Grignard Reaction. Retrieved February 13, 2026, from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. Retrieved February 13, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in trifluoroethylation reaction. Retrieved February 13, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Retrieved February 13, 2026, from [Link]

-

J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Sandmeyer-type fluoromethylation. Retrieved February 13, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.

-

Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

-

Eureka | Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved February 13, 2026, from [Link]

-

YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN104844399B - A kind of method synthesizing 2-fluorophenol compound.

-

ResearchGate. (2022, June 1). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorophenol. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)aniline. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). CN102173995A - Synthesis method of m-fluoroaniline.

-

Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.

-

University of Groningen. (n.d.). A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products. Retrieved February 13, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved February 13, 2026, from [Link]

-

PMC. (2025, December 10). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved February 13, 2026, from [Link]

-

MDPI. (n.d.). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Retrieved February 13, 2026, from [Link]

-

PubMed. (2011, October 7). Syntheses of mGluR5 PET radioligands through the radiofluorination of diaryliodonium tosylates. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2019, August 12). (PDF) Influences of Ortho‐Fluoroazobenzenes on Liquid Crystalline Phase Stability and 2D (Planar) Actuation Properties of Liquid Crystalline Elastomers. Retrieved February 13, 2026, from [Link]

Sources

- 1. 3-Ethyl-4-fluorophenol|CAS 1243455-57-3|C8H9FO [benchchem.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

HPLC method development for fluorinated phenol derivatives

An Application Note and Protocol for the Robust HPLC Method Development for Fluorinated Phenol Derivatives

Abstract

Fluorinated phenol derivatives are a critical class of compounds in pharmaceuticals, agrochemicals, and material science, valued for their unique physicochemical properties conferred by the fluorine atom. However, these same properties present significant challenges for analytical separation and quantification. This guide provides a comprehensive framework for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for these molecules. We delve into the nuanced causality behind experimental choices, from stationary phase selection to mobile phase optimization and detection strategies. This document serves as a practical guide for researchers, scientists, and drug development professionals to navigate the complexities of analyzing fluorinated phenol derivatives, ensuring data integrity and methodological trustworthiness in line with regulatory expectations.

Introduction: The Analytical Challenge of Fluorinated Phenols

The introduction of fluorine into a phenolic backbone dramatically alters its electronic properties, pKa, lipophilicity, and metabolic stability. While advantageous for drug design and material science, these alterations create analytical hurdles. Standard reversed-phase HPLC methods, often optimized for non-fluorinated analogues, may prove inadequate, leading to poor peak shape, insufficient resolution, and unreliable quantification.[1] The unique characteristics of the carbon-fluorine bond—its high strength and the high electronegativity of fluorine—result in compounds that can be both hydrophobic and oleophobic, exhibiting retention behaviors that defy conventional logic.[2]

This application note provides a systematic approach to HPLC method development, focusing on the specific challenges posed by fluorinated phenol derivatives. We will explore how to leverage alternative stationary phase chemistries and strategically optimize mobile phase conditions to achieve selective and robust separations.

Strategic HPLC Method Development

A successful HPLC method is built on a logical, stepwise optimization of key parameters. The following sections detail the critical choices and the scientific rationale behind them.

The Cornerstone: Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor in determining the selectivity of a separation. While C8 and C18 columns are the workhorses of reversed-phase HPLC, they are not always optimal for fluorinated compounds.[1]

2.1.1. Beyond C18: The Power of Fluorinated Phases

For fluorinated phenols, stationary phases incorporating fluorine moieties, such as Pentafluorophenyl (PFP) phases, offer unique and powerful retention mechanisms.[3]

-

C18 (Octadecylsilane): Relies primarily on hydrophobic (van der Waals) interactions. While effective for many compounds, it can provide insufficient selectivity for positional isomers of fluorinated phenols or for separating them from their non-fluorinated precursors.

-

PFP (Pentafluorophenyl): Offers a multi-modal retention mechanism. In addition to hydrophobic interactions, PFP phases can engage in dipole-dipole, π-π, and ion-exchange interactions.[4] This makes them exceptionally well-suited for separating aromatic and halogenated compounds.[1][3] The electron-rich fluorinated ring of the stationary phase can interact favorably with the electron-poor regions of fluorinated phenol derivatives, leading to enhanced retention and unique selectivity.

Table 1: Comparison of Common Stationary Phases for Fluorinated Phenol Analysis

| Stationary Phase | Primary Retention Mechanism(s) | Best Suited For | Potential Drawbacks |

| C18 | Hydrophobic interactions | General purpose, separating compounds based on lipophilicity. | May show poor selectivity for halogenated isomers; potential for peak tailing with acidic silanols. |

| PFP | Hydrophobic, π-π, dipole-dipole, shape selectivity | Aromatic, positional, and halogenated isomers; basic analytes.[1][3] | Retention behavior can be more complex to predict. |

| Biphenyl | Hydrophobic, π-π interactions | Aromatic compounds, offering enhanced retention for planar molecules. | May not offer the same level of dipole-dipole interaction as PFP. |

Expert Insight: When starting method development for a new fluorinated phenol, screening both a high-quality C18 and a PFP column is a highly effective strategy. The often-orthogonal selectivity between these two phases provides a broad separation window and increases the probability of resolving critical pairs.

Fine-Tuning Selectivity: Mobile Phase Optimization

The mobile phase composition directly influences how analytes are distributed between the mobile and stationary phases.[5] Its optimization is key to achieving the desired resolution and analysis time.

2.2.1. Organic Modifier

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[6]

-

Acetonitrile (ACN): Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is often the preferred choice for achieving sharp peaks.

-

Methanol (MeOH): Is more polar and a better proton donor, which can alter selectivity compared to ACN. It's a valuable alternative to test when ACN does not provide adequate separation.

For fluorinated compounds, pairing a fluorinated column with a fluorinated eluent like trifluoroethanol (TFE) has been shown to improve separation, though this is a less common and more specialized approach.[7]

2.2.2. Mobile Phase pH and Buffers

Phenolic compounds are acidic, and their ionization state is pH-dependent. Controlling the mobile phase pH is crucial for achieving reproducible retention times and good peak shapes.

-

The Rule of Thumb: To ensure a consistent ionization state, the mobile phase pH should be adjusted to be at least 1.5-2 units away from the analyte's pKa.[8] For acidic phenols, this typically means using an acidic mobile phase (e.g., pH 2.5-3.5) to keep them in their neutral, more retained form.

-

Buffer Selection: A buffer is necessary to maintain a constant pH. Common choices for acidic mobile phases include formic acid, trifluoroacetic acid (TFA), or a phosphate buffer. For LC-MS applications, volatile buffers like formic acid or ammonium formate are required.

Detector Selection and Enhancement

The choice of detector depends on the concentration levels and chromophoric properties of the analytes.

-

UV-Vis Detector: This is the most common detector for HPLC. Phenols generally have good UV absorbance. An initial screening using a Diode Array Detector (DAD) is recommended to identify the optimal wavelength (λmax) for detection of all components.[9]

-

Fluorescence Detector (FLD): For trace-level analysis, fluorescence detection can offer significantly higher sensitivity and selectivity.[10] While some phenols are naturally fluorescent, sensitivity can often be dramatically improved through pre- or post-column derivatization with a fluorescent tag.[11][12][13]

-

Mass Spectrometry (MS): Provides mass information, which is invaluable for peak identification and confirmation, especially in complex matrices. LC-MS is particularly useful when dealing with unknown impurities or metabolites.

Expert Insight on Derivatization: When UV sensitivity is insufficient, derivatization can be a powerful tool. Reagents like 4-nitrobenzoyl chloride or 3-bromoacetyl coumarin react with the phenolic hydroxyl group to create a derivative with strong UV absorbance or fluorescence.[11][14] However, this adds a step to sample preparation and requires careful optimization of the reaction conditions.

Experimental Protocols

The following sections provide step-by-step protocols for sample preparation and HPLC analysis.

Workflow for Method Development

The process of developing a robust HPLC method follows a logical sequence of screening and optimization.

Caption: A structured workflow for HPLC method development.

Protocol 1: Sample and Standard Preparation

Accurate sample preparation is fundamental to reliable results. The goal is to dissolve the analyte in a solvent compatible with the mobile phase and remove any particulates.[15]

Materials:

-

Fluorinated phenol derivative standard(s)

-

HPLC-grade acetonitrile, methanol, and water

-

Volumetric flasks (Class A)

-

Analytical balance

-

Syringe filters (0.22 or 0.45 µm, PTFE or other compatible material)

-

Autosampler vials

Procedure:

-

Stock Standard Preparation (e.g., 1.0 mg/mL):

-

Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of diluent (typically a 50:50 mixture of acetonitrile and water) and sonicate for 5 minutes or until fully dissolved.

-

Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

-

-

Working Standard Preparation (e.g., 0.1 mg/mL):

-

Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask.

-

Dilute to the mark with the diluent and mix thoroughly.

-

-

Sample Preparation (e.g., for a formulated product):

-

Accurately weigh a portion of the sample expected to contain ~10 mg of the active ingredient into a 100 mL volumetric flask.

-

Add ~70 mL of diluent, and sonicate or shake mechanically until the sample is fully dispersed and dissolved.

-

Allow the solution to cool to room temperature, dilute to the mark with diluent, and mix well.

-

-

Final Filtration:

-

Filter a portion of the prepared working standard and sample solutions through a 0.45 µm syringe filter into an HPLC vial. Discard the first ~0.5 mL of filtrate.

-

Protocol 2: HPLC Analysis and Method Validation

This protocol outlines a starting point for the analysis. The conditions provided should be optimized based on the results of the initial screening.

Equipment:

-

HPLC system with gradient pump, autosampler, column thermostat, and DAD or FLD detector.

-

Chromatography Data System (CDS).

-

PFP Column (e.g., 4.6 x 150 mm, 3.5 µm).

Table 2: Example Chromatographic Conditions

| Parameter | Recommended Starting Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress ionization of phenols.[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a good starting choice for sharp peaks.[8] |

| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17-17.1 min: 90% to 10% B17.1-20 min: 10% B | A generic gradient to elute compounds across a wide polarity range. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controls retention time reproducibility. |

| Injection Vol. | 5 µL | Small volume to prevent peak overload. |

| Detection | DAD: 254 nm or λmax | 254 nm is a common wavelength for aromatics; λmax should be determined. |

Method Validation: Once the method is optimized, it must be validated for its intended purpose.[16] Validation demonstrates that the analytical procedure is suitable and reliable. Key parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[17][18][19]

Caption: Key parameters for HPLC method validation.

Table 3: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criterion |

| System Suitability | Tailing factor ≤ 2.0; %RSD of peak areas < 1.0% (for n=5) |

| Specificity | Peak purity index > 990; No interference at the analyte retention time.[20] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery between 98.0% and 102.0%.[20] |

| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% |

Conclusion

Developing a robust HPLC method for fluorinated phenol derivatives requires a departure from standard C18-centric approaches. By understanding the unique chemical nature of these compounds and leveraging the alternative selectivity of fluorinated stationary phases, one can build a highly effective and reliable analytical method. A systematic approach that involves careful selection of the column, strategic optimization of the mobile phase pH and organic modifier, and adherence to established validation principles is paramount.[16][17] The protocols and insights provided in this guide offer a solid foundation for scientists to successfully tackle the analytical challenges posed by this important class of molecules.

References

- Zhao, et al. (2008). Steps of sample preparation for HPLC characterization of phenolic compounds.

-

ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Retrieved from [Link]

-

Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

-

Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. University of Southern Mississippi. Retrieved from [Link]

-

Xia, G., et al. (2015). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. Retrieved from [Link]

-

Poboży, E., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. Retrieved from [Link]

-

Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Retrieved from [Link]

-

Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent. Retrieved from [Link]

-

PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Retrieved from [Link]

-

Analytical Sciences. (n.d.). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. The Japan Society for Analytical Chemistry. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of phenolic compounds by high-performance liquid chromatography with absorbance and fluorimetric detection. ResearchGate. Retrieved from [Link]

-

Higashi, Y., & Fujii, Y. (2014). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. Scientific Research Publishing. Retrieved from [Link]

-

Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. Retrieved from [Link]

-

Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes. Waters Corporation. Retrieved from [Link]

-

Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Retrieved from [Link]

-

Cáslavská, J., & Thiele, D. (2011). Recent developments in the HPLC separation of phenolic compounds. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Retrieved from [Link]

-

Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 7. researchgate.net [researchgate.net]

- 8. mastelf.com [mastelf.com]

- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone [scirp.org]

- 14. scirp.org [scirp.org]

- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 17. researchgate.net [researchgate.net]

- 18. zenodo.org [zenodo.org]

- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 20. actascientific.com [actascientific.com]

Protocols for introducing trifluoroethyl groups into phenolic scaffolds

Executive Summary: The Fluoroalkoxy Advantage

The 2,2,2-trifluoroethoxy group (

-

Metabolic Stability: The strong C-F bonds block oxidative metabolism at the

-position, extending half-life ( -

Lipophilicity Modulation: It increases

moderately without the drastic solubility penalty often seen with longer alkyl chains. -

Conformational Locking: The unique gauche effect of the

system can lock receptor-binding conformations.

However, introducing this group is chemically distinct from standard methylation. The electron-withdrawing nature of the

This guide details three field-proven protocols to overcome these "Fluorine Effects," ranging from robust scale-up methods to high-reactivity tactics for difficult substrates.

Strategic Overview: Selecting the Right Protocol

The choice of method depends on the nucleophilicity of the phenol, the scale of the reaction, and the stability of the substrate.

Decision Matrix (Graphviz)

Figure 1: Decision tree for selecting the optimal trifluoroethylation strategy based on substrate properties and scale.

Detailed Protocols

Method A: The "Cesium Effect" Alkylation (Standard)

Best for: Routine synthesis, electron-rich to neutral phenols.

Mechanism: This protocol leverages the "Cesium Effect" where the large ionic radius of

Reagents

-

Substrate: Phenol derivative (1.0 equiv)

-

Electrophile: 1-Iodo-2,2,2-trifluoroethane (

) (1.5 – 2.0 equiv) -

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF (anhydrous) or Acetone (for easier workup)

Step-by-Step Protocol

-

Preparation: Charge a flame-dried reaction vial with the phenol (1.0 mmol) and

(652 mg, 2.0 mmol). -

Solvation: Add anhydrous DMF (3.0 mL). Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation. Note: The solution often turns yellow/orange.

-

Addition: Add 1-iodo-2,2,2-trifluoroethane (196 µL, 2.0 mmol) via syringe.

-

Critical:

is volatile (bp 55°C). If working on a large scale, use a reflux condenser or a sealed pressure tube.

-

-

Reaction: Heat the mixture to 80–100°C for 12–18 hours.

-

Monitoring: Monitor by TLC/LCMS. The product is usually less polar than the starting phenol.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash with brine, dry over

, and concentrate.

Method B: The In Situ Triflate Protocol (High Reactivity)

Best for: Sterically hindered phenols, electron-deficient phenols, or valuable late-stage intermediates.

Mechanism: Trifluoroethyl triflate (

Reagents

-

Precursor: 2,2,2-Trifluoroethanol (TFE) (1.2 equiv)

-

Activator: Triflic Anhydride (

) (1.3 equiv) -

Base 1: 2,6-Lutidine (1.5 equiv)

-

Substrate: Phenol (1.0 equiv)

-

Base 2:

(2.0 equiv) or -

Solvent: Dichloromethane (DCM) and Acetonitrile (MeCN)

Step-by-Step Protocol

-

Triflate Generation (Zone A):

-

In a dry flask under

, dissolve TFE (87 µL, 1.2 mmol) and 2,6-Lutidine (175 µL, 1.5 mmol) in anhydrous DCM (2 mL). -

Cool to -78°C .[1]

-

Add

(219 µL, 1.3 mmol) dropwise. Stir for 20 mins at -78°C. The triflate is now formed.

-

-

Phenoxide Formation (Zone B):

-

In a separate vial, mix Phenol (1.0 mmol) and

(276 mg, 2.0 mmol) in MeCN (2 mL). Stir for 10 mins.

-

-

Coupling:

-

Transfer the Phenoxide suspension (Zone B) into the Triflate solution (Zone A) via cannula or syringe while keeping Zone A at -78°C (or allow Zone A to warm to 0°C if transfer is difficult).

-

-

Completion: Allow the mixture to warm to RT and stir for 2–4 hours.

-

Safety Note: Quench with saturated

to destroy excess triflate before workup.

Method C: The Tosylate Protocol (Scale-Up/GMP)

Best for: Process chemistry, safety-critical environments, and storage stability. Mechanism: 2,2,2-Trifluoroethyl tosylate (TFE-OTs) is a crystalline solid, unlike the volatile iodide or unstable triflate. It reacts slower than the triflate but is safer to handle [3].

Reagents

-

Electrophile: 2,2,2-Trifluoroethyl p-toluenesulfonate (Commercial or synthesized) (1.5 equiv)

-

Base:

(2.0 equiv) -

Solvent: DMF or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Protocol

-

Setup: Combine Phenol (1.0 mmol), TFE-OTs (381 mg, 1.5 mmol), and

(276 mg, 2.0 mmol) in DMF (3 mL). -

Reaction: Heat to 110–120°C .

-

Note: Higher temperatures are required compared to the iodide method due to the leaving group ability (

) and the electron-withdrawing drag of the

-

-

Duration: 16–24 hours.

-

Optimization: If conversion is low, add catalytic KI (10 mol%) to form the transient iodide in situ (Finkelstein condition).

Critical Troubleshooting & Optimization

The primary failure mode in these reactions is Elimination vs. Substitution . The basic conditions can cause E2 elimination of the electrophile to form 1,1-difluoroethylene, a gas.

| Variable | Recommendation | Rationale |

| Solvent | DMF > Acetone > MeCN | DMF promotes dissociation of the phenoxide-cation pair. Use Acetone only for Method A if workup is difficult. |

| Base | The "Cesium Effect" is non-negotiable for difficult substrates. It increases solubility and nucleophilicity [1]. | |

| Temperature | Start Low, Go High | For Method A/C, start at 80°C. If no reaction after 4h, increase to 120°C. Avoid >140°C to prevent decomposition. |

| Mitsunobu? | AVOID | Standard Mitsunobu (DEAD/PPh3) fails because TFE ( |

Mechanistic Visualization[2][3]

Figure 2: Mechanistic pathway highlighting the critical role of the Cesium cation in overcoming the dipole repulsion of the trifluoroethyl electrophile.

References

-

Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications, 25(9), 1367–1370. Link

- Chanthamath, S., et al. (2016). Trifluoromethylation and Trifluoroethylation: Strategies for Introducing Fluorine. Beilstein Journal of Organic Chemistry, 12, 2320–2342.

-

Ichikawa, J. (2001).[2] 2,2,2-Trifluoroethyl p-Toluenesulfonate.[2] Encyclopedia of Reagents for Organic Synthesis. Link

-

Fujimoto, T., et al. (2014).[3] PhenoFluor: Practical Synthesis and Deoxyfluorination. Organic Process Research & Development, 18(8), 1041–1044.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Solubility Optimization for 2-fluoro-5-(2,2,2-trifluoroethyl)phenol

Executive Summary

You are encountering solubility difficulties with 2-fluoro-5-(2,2,2-trifluoroethyl)phenol (CAS: 247568-71-2) because this molecule presents a "physicochemical paradox." It possesses a polar phenolic head group, but its solubility is aggressively compromised by the 2,2,2-trifluoroethyl moiety .

Unlike standard alkyl groups, the trifluoroethyl group creates a "hydrophobic hydration shell" that disrupts water networks more severely than a simple ethyl group. Furthermore, the ortho-fluorine atom exerts an inductive effect that lowers the pKa of the phenol, making its solubility highly pH-dependent.

This guide moves beyond standard "shake and sonicate" advice. It provides a mechanistically grounded workflow to solubilize this compound for cellular assays, stock storage, and animal studies.

Module 1: The Physicochemical Profile

Understanding the enemy is the first step to conquering it.

| Parameter | Estimated Value | Implication for Solubility |

| LogP (Lipophilicity) | ~3.2 - 3.8 | Highly lipophilic. Will partition into membranes/plastics. High risk of loss to tube walls. |

| pKa (Acidity) | ~8.2 - 8.5 | More acidic than phenol (pKa 10). Solubility increases drastically above pH 8.0. |

| H-Bond Donors | 1 (Phenol -OH) | Weak water interaction, easily overwhelmed by the fluorinated tail. |

| Key Structural Feature | ortho-F + meta-CH₂CF₃ | The ortho-F stabilizes the phenolate anion, aiding deprotonation. |

Module 2: Stock Solution Preparation (The Foundation)

Issue: Users often report "cloudiness" immediately upon adding water to a DMSO stock. Root Cause: "Solvent Shock." The rapid change in dielectric constant causes the hydrophobic fluorinated tail to aggregate before water can solvate the polar head.

Protocol A: The Anhydrous Stock

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol for long-term storage (evaporation alters concentration).

-

Concentration: Prepare at 100 mM .

-

Why? High concentration minimizes the volume of DMSO added to your assay later (keeping final DMSO < 0.5%).

-

-

Storage: Aliquot into glass vials (amber).

-

Critical: Fluorinated lipophiles can leach plasticizers from polypropylene tubes or adsorb to the plastic, reducing actual concentration.

-

Protocol B: The "Golden Dilution" Method

Do not pipette stock directly into a beaker of water.

-

Step 1: Calculate your final assay volume (e.g., 10 mL).

-

Step 2: Prepare an intermediate dilution in pure solvent (e.g., dilute 100 mM stock to 1 mM in DMSO).

-

Step 3: Place your aqueous buffer on a magnetic stirrer (rapid stir, vortex is too chaotic).

-

Step 4: Submerge the pipette tip below the surface of the stirring buffer.

-